molecular formula C12H10N2O B3251198 4-(4-Pyridyl)benzamide CAS No. 207798-79-6

4-(4-Pyridyl)benzamide

Cat. No.: B3251198
CAS No.: 207798-79-6
M. Wt: 198.22 g/mol
InChI Key: XMUJUIMLVDSQQP-UHFFFAOYSA-N
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Description

4-(4-Pyridyl)benzamide, also known as N-(4-Pyridyl)benzamide, is a chemical compound with the linear formula C12H10N2O . It has a molecular weight of 198.226 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Synthesis Analysis

The synthesis of N-(4-Pyridyl)benzamide involves the reaction of benzoyl chloride with ammonium thiocyanate in CH2Cl2 solution under solid-liquid phase transfer catalysis . The resulting benzoyl isothiocyanate is then added to 4-aminopyridine . After stirring for 20 hours at room temperature, the precipitate is filtered, washed with water, acetone, and diethyl ether, and then dried under reduced pressure . The yield of this synthesis process is 29.02% .


Molecular Structure Analysis

The structure of N-(4-Pyridyl)benzamide reveals that the conformations of the N-H and C=O bonds are anti to each other . The -NH-C=O- group makes dihedral angles of 33.5(2)º and 17.1(2)º with the benzoyl and pyridyl rings, respectively . The angle between the benzoyl and pyridine rings is 49.9(6)º . In the crystal structure, N-H···N hydrogen bonds link the molecules into a chain along the b axis . The structure is also stabilized by π-π stacking interactions involving the benzene rings .

Future Directions

The future directions for research on 4-(4-Pyridyl)benzamide could involve exploring its potential applications in various fields. Given its synthesis from benzoyl chloride and 4-aminopyridine , it may be of interest to researchers studying related chemical reactions. Additionally, further investigation into its physical and chemical properties, as well as its mechanism of action, could provide valuable insights. As always, any future research should be conducted following appropriate safety measures .

Properties

IUPAC Name

4-pyridin-4-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O/c13-12(15)11-3-1-9(2-4-11)10-5-7-14-8-6-10/h1-8H,(H2,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMUJUIMLVDSQQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=NC=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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